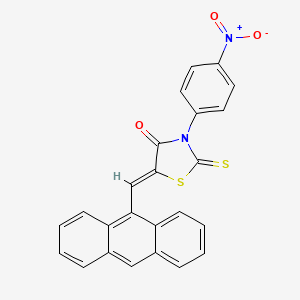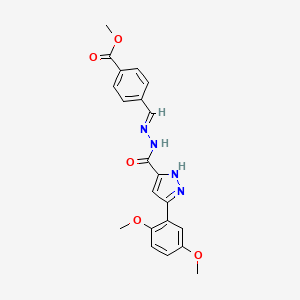![molecular formula C26H25N3O4 B11695864 (5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695864.png)
(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-{[1-(3,5-ジメチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1-(4-メトキシフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、複数の置換基を持つピリミジンコアを特徴としており、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
合成ルートと反応条件
(5E)-5-{[1-(3,5-ジメチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1-(4-メトキシフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、ピリミジンコアの調製から始まり、さまざまな化学反応によって置換基が導入されます。これらの反応で使用される一般的な試薬には、アルデヒド、ケトン、アミンなどがあり、還流や触媒環境などの条件下で使用されます。
工業生産方法
この化合物の工業生産には、連続フローリアクターや自動合成システムなど、大規模な有機合成技術が用いられる場合があります。これらの方法は、最終生成物の高収率と高純度を保証し、さらなる研究と用途に適したものとなっています。
化学反応の分析
反応の種類
(5E)-5-{[1-(3,5-ジメチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1-(4-メトキシフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて異なる誘導体を形成することができます。
還元: 還元反応は官能基を修飾することができ、新しい化合物を生み出すことができます。
置換: 置換反応、特に求核置換反応は、ピリミジンコアを修飾するために一般的です。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。反応条件には、制御された温度、エタノールやジクロロメタンなどの溶媒、反応速度を向上させる触媒などが含まれます。
主要な生成物
これらの反応によって形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってヒドロキシル化された誘導体が生成される場合があり、還元によってアミン置換された化合物が生成される場合があります。
科学研究での応用
(5E)-5-{[1-(3,5-ジメチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1-(4-メトキシフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、いくつかの科学研究で応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生体高分子との潜在的な相互作用について研究されています。
医学: 薬理学的特性と潜在的な治療用途について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(5E)-5-{[1-(3,5-ジメチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1-(4-メトキシフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。これらの相互作用は生化学経路を調節することができ、さまざまな生物学的効果をもたらします。正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似化合物の比較
類似化合物
ケタミン: 類似の構造モチーフを持つよく知られた麻酔薬です。
2-フルオロデスクロロケタミン: ケタミンのアナログで、フッ素置換基を持っています。.
独自性
(5E)-5-{[1-(3,5-ジメチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1-(4-メトキシフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、その特定の置換基とそれに起因する化学的性質のために独自性を持っています。その独特の構造により、他の類似化合物では不可能な独自の相互作用と用途が可能になります。
類似化合物との比較
Similar Compounds
Ketamine: A well-known anesthetic with a similar structural motif.
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine substitution.
Uniqueness
(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substituents and the resulting chemical properties. Its distinct structure allows for unique interactions and applications that are not possible with other similar compounds.
特性
分子式 |
C26H25N3O4 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
(5E)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H25N3O4/c1-15-10-16(2)12-21(11-15)28-17(3)13-19(18(28)4)14-23-24(30)27-26(32)29(25(23)31)20-6-8-22(33-5)9-7-20/h6-14H,1-5H3,(H,27,30,32)/b23-14+ |
InChIキー |
RPMZZHATNUBMQA-OEAKJJBVSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)C)C |
正規SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11695789.png)
![2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B11695793.png)


![methyl 4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate](/img/structure/B11695803.png)


![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11695832.png)

![N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11695839.png)

![3-{5-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11695852.png)
![Propyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11695861.png)

